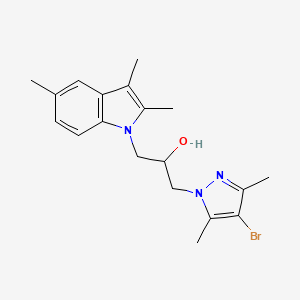

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Description

This compound is a hybrid heterocyclic molecule combining a pyrazole and indole moiety, linked via a propan-2-ol bridge. The pyrazole ring is substituted with bromine at position 4 and methyl groups at positions 3 and 5, while the indole ring features methyl groups at positions 2, 3, and 3. This structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O/c1-11-6-7-18-17(8-11)12(2)14(4)22(18)9-16(24)10-23-15(5)19(20)13(3)21-23/h6-8,16,24H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCSRVMNNAWHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=C(C(=N3)C)Br)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is a complex organic molecule that belongs to the pyrazole and indole families. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. Notable mechanisms include:

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways .

Receptor Binding : The indole moiety can facilitate binding to serotonin receptors, potentially influencing neurotransmitter activity and offering antidepressant effects .

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole and indole derivatives, including:

- Anti-inflammatory Activity : Compounds similar to the target molecule have shown significant inhibition of inflammatory mediators. For example, pyrazole derivatives have been associated with reduced production of nitric oxide and pro-inflammatory cytokines in vitro .

- Antimicrobial Properties : Some studies indicate that pyrazole derivatives exhibit antimicrobial effects against various bacteria and fungi. This activity is often linked to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

- Anticancer Potential : Research has suggested that certain pyrazole compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of a series of pyrazole derivatives, including the target compound. The results indicated that these compounds significantly reduced inflammation markers in animal models of arthritis. The mechanism was linked to the inhibition of COX enzymes and reduction of prostaglandin synthesis.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Target Compound | 12.5 | COX-2 |

| Celecoxib | 10.0 | COX-2 |

| Indomethacin | 15.0 | COX-1 |

Case Study 2: Anticancer Activity

In another study focusing on the cytotoxic effects of various pyrazoles on cancer cell lines, the target compound demonstrated significant antiproliferative activity against breast cancer cells (MCF-7). The study found that treatment led to a decrease in cell viability by inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8.0 | Apoptosis induction |

| HeLa | 10.5 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of pyrazole-indole hybrids. Below is a comparative analysis with structurally related molecules:

Notes:

- *Molecular weight calculated based on formula C₂₀H₂₄BrN₃O.

- The sulfonamide derivative exhibits higher molecular weight and melting point due to increased polarity and hydrogen-bonding capacity.

Physicochemical Properties

- Solubility : The target compound’s bromine and methyl groups likely reduce aqueous solubility compared to sulfonamide derivatives (e.g., compound 16 in ), which benefit from polar sulfonamide groups.

- Stability : The propan-2-ol linker may confer greater conformational flexibility compared to rigid pyrazolone derivatives (e.g., Example 5.17 in ).

Spectroscopic Data

- IR/NMR : The bromine atom in the target compound would produce distinct ¹H-NMR deshielding effects (~7.7 ppm for aromatic protons) compared to chlorine or methoxy substituents in analogues (e.g., compound 17 in ).

- The absence of a sulfonamide group eliminates characteristic SO₂ stretches (~1335 cm⁻¹) observed in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.